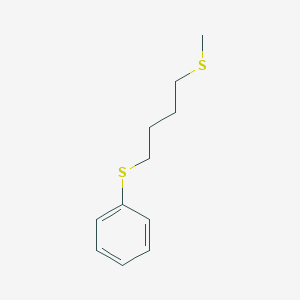

4-Methylsulfanylbutylsulfanylbenzene

説明

4-Methylsulfanylbutylsulfanylbenzene is a disubstituted benzene derivative featuring two sulfur-containing functional groups: a methylsulfanyl (SCH₃) moiety and a butylsulfanyl (S-C₄H₉) chain at the para position of the aromatic ring. This compound belongs to the broader class of organosulfur derivatives, which are of interest due to their applications in materials science, agrochemicals, and pharmaceuticals. The sulfur atoms in the sulfanyl groups contribute to its electron-donating properties, influencing reactivity and interactions with biological targets or synthetic substrates.

特性

IUPAC Name |

4-methylsulfanylbutylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAACAQOZYPJCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- In contrast, sulfonyl/sulfonate groups deactivate the ring, directing reactions to meta positions .

- Solubility : The butylsulfanyl chain in 4-methylsulfanylbutylsulfanylbenzene likely enhances lipid solubility compared to shorter-chain analogs like 4c.

Spectroscopic Data (NMR)

- Sulfonate Esters () : ¹H NMR spectra (400 MHz) reveal distinct shifts for aromatic protons adjacent to sulfonate groups (e.g., δ 7.8–8.2 ppm for 4c). Thioether protons in 4-methylsulfanylbutylsulfanylbenzene would resonate at lower δ values (~2.5–3.5 ppm for SCH₃) due to reduced deshielding .

Research Implications and Gaps

While sulfonates and sulfonamides (e.g., C16H14ClN3O2S in ) are well-characterized, data on thioether analogs like 4-methylsulfanylbutylsulfanylbenzene remain sparse. Future studies should prioritize:

Synthetic Optimization : Developing scalable methods for thioether-functionalized benzenes.

Biological Activity Screening : Comparing antimicrobial or enzyme-inhibitory profiles with sulfonyl/sulfonate derivatives .

Thermodynamic Analysis : Melting points, solubility parameters, and stability under oxidative conditions.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。